(S)-2-Benzamido-3-methylbutanoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. It is classified as an amino acid derivative, specifically a benzamide of 3-methylbutanoic acid. The compound features a chiral center, which gives rise to its (S) configuration, indicating its specific stereochemistry. Its structure includes a benzamide group attached to the second carbon of the 3-methylbutanoic acid backbone, contributing to its unique properties and potential applications in pharmaceuticals and biochemistry .
Research indicates that (S)-2-Benzamido-3-methylbutanoic acid exhibits various biological activities. It is structurally related to amino acids, which are vital for protein synthesis and metabolic processes. Some studies suggest potential antimicrobial properties, although specific activity against various pathogens may vary depending on structural modifications and concentration. The compound's derivatives have shown promise in enhancing biological activity, particularly regarding their interaction with bacterial biofilms .
Several methods exist for synthesizing (S)-2-Benzamido-3-methylbutanoic acid:
(S)-2-Benzamido-3-methylbutanoic acid has potential applications in various fields:
Interaction studies involving (S)-2-Benzamido-3-methylbutanoic acid focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary research indicates that modifications to the benzamide group can enhance its interaction with specific proteins, potentially leading to increased efficacy in therapeutic applications. Further studies are needed to elucidate its mechanism of action and optimize its activity against target pathogens .
(S)-2-Benzamido-3-methylbutanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | Basic amino acid structure without the benzamide moiety |
(S)-N-benzoyl-L-valine | C₁₃H₁₅NO₃ | Contains a valine backbone, enhancing protein synthesis |
2-Benzenesulfonamido-3-methylbutanoic acid | C₁₁H₁₅NO₄S | Sulfonamide group adds distinct properties |
(S)-2-(4-Methoxybenzamido)-3-methylbutanoic acid | C₁₃H₁₅N O₃ | Methoxy substitution alters solubility and biological activity |
The uniqueness of (S)-2-Benzamido-3-methylbutanoic acid lies in its specific combination of the benzamide group with a branched-chain fatty acid structure, which may influence its biological activity compared to other similar compounds .
(S)-2-Benzamido-3-methylbutanoic acid represents a chiral amino acid derivative characterized by a benzamide functional group attached to a branched-chain carboxylic acid structure [1] [2]. The compound possesses the molecular formula C₁₂H₁₅NO₃ and exhibits a molecular weight of 221.25-221.26 grams per mole [1] [5] [8]. The Chemical Abstracts Service has assigned this compound the registry number 5699-79-6, which serves as its unique chemical identifier [1] [2] [9].
The structural framework consists of a central carbon backbone derived from valine, with the amino group protected by a benzoyl moiety [1] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-benzamido-3-methylbutanoic acid, reflecting its stereochemical configuration [5] [26]. Alternative nomenclature includes benzoyl-L-valine, emphasizing its derivation from the naturally occurring amino acid L-valine [1] [2].
The exact mass of the compound has been determined to be 221.10519 daltons through high-resolution mass spectrometry analysis [20]. The molecular structure features three distinct functional regions: the benzamide protecting group, the chiral center at the alpha carbon, and the characteristic isopropyl side chain inherited from valine [1] [5] [8].
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₃ [1] |
Molecular Weight | 221.25-221.26 g/mol [1] [5] |
CAS Number | 5699-79-6 [1] [2] |
Exact Mass | 221.10519 Da [20] |
IUPAC Name | (2S)-2-benzamido-3-methylbutanoic acid [5] [26] |
The stereochemical properties of (S)-2-Benzamido-3-methylbutanoic acid are fundamentally defined by the presence of a chiral center at the C-2 position, which determines the absolute configuration as S according to the Cahn-Ingold-Prelog priority rules [1] [5] [9]. The compound exists as a single enantiomer, distinguishing it from racemic mixtures of similar benzamido acid derivatives [11] [24].
The absolute configuration designation (S) indicates that when the molecule is viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction [1] [5]. This stereochemical arrangement corresponds to the L-configuration commonly found in naturally occurring amino acids [12] [15].
The stereochemical integrity of the compound is maintained through the incorporation of the benzamide protecting group, which preserves the chiral center during chemical transformations [5] [9]. Nuclear magnetic resonance spectroscopy has confirmed the stereochemical purity, with characteristic coupling patterns consistent with the S-configuration [16] [18].
The optical activity of related hydroxy-methylbutanoic acid derivatives demonstrates specific rotation values of +19° under standard conditions, providing insight into the stereochemical behavior of this class of compounds [12]. The maintenance of stereochemical integrity is crucial for applications requiring enantiopure materials [12] [15].
Crystallographic studies of related benzoyl valine derivatives have revealed that the S-configuration promotes specific hydrogen bonding patterns and crystal packing arrangements [41]. These structural preferences contribute to the stability and recognition properties of the compound in various chemical environments [41].
Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information for (S)-2-Benzamido-3-methylbutanoic acid through characteristic chemical shift patterns and coupling constants [16] [18] [36]. The aromatic protons appear in the region between 7.0-7.9 parts per million, displaying typical benzene ring multiplicity patterns [16] [36]. The amide proton resonates at approximately 6.9 parts per million, appearing as a doublet due to coupling with the adjacent alpha proton [16] [36].
The alpha proton, located at the chiral center, exhibits a characteristic chemical shift around 4.8 parts per million and appears as a doublet of doublets due to coupling with both the amide proton and the beta proton [16] [36]. The methyl groups of the isopropyl side chain resonate at approximately 1.0 parts per million, appearing as doublets with typical geminal coupling constants [16] [36].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl signals, with the amide carbonyl appearing around 167 parts per million and the carboxylic acid carbonyl at approximately 173 parts per million [18] [36]. The aromatic carbon signals span the region from 127-135 parts per million, consistent with a monosubstituted benzene ring [18] [36].
Infrared spectroscopic analysis of (S)-2-Benzamido-3-methylbutanoic acid reveals characteristic absorption bands that confirm the presence of key functional groups [3] [11] [36]. The amide nitrogen-hydrogen stretch appears in the region of 3224-3326 wavenumbers, indicating hydrogen bonding interactions [2] [9] [36]. The carboxylic acid carbonyl stretch manifests at 1719-1741 wavenumbers, while the amide carbonyl absorption occurs at 1620-1634 wavenumbers [2] [9] [36].
The spectroscopic data demonstrates the presence of both amide and carboxylic acid functionalities, with distinct absorption patterns that differentiate these carbonyl groups [11] [36]. The infrared spectrum provides confirmation of the molecular structure and functional group arrangement [3] [11].
Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 221, corresponding to the molecular weight of the compound [3] [16] [18]. The fragmentation pattern shows a characteristic base peak at mass-to-charge ratio 105, attributed to the benzoyl fragment (C₇H₅O⁺) [3] [16]. Additional fragment ions appear at mass-to-charge ratios 77 and 51, corresponding to phenyl and tropylium ion fragments, respectively [3] [16].
The electron ionization mass spectrum demonstrates typical fragmentation pathways for benzamido acid derivatives, with preferential cleavage adjacent to the carbonyl groups [3] [16]. These fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures [3] [16].
Technique | Key Signals/Peaks | Structural Information |
---|---|---|
¹H NMR | Aromatic H: 7.0-7.9 ppm; NH: ~6.9 ppm; α-H: ~4.8 ppm [16] [36] | Confirms benzamide and valine structures |
¹³C NMR | C=O (amide): ~167 ppm; C=O (acid): ~173 ppm [18] [36] | Distinguishes carbonyl functionalities |
IR | NH: 3224-3326 cm⁻¹; C=O: 1620-1741 cm⁻¹ [2] [9] [36] | Confirms functional group presence |
MS | Molecular ion: m/z 221; Base peak: m/z 105 [3] [16] | Molecular weight and fragmentation |
The structural characteristics of (S)-2-Benzamido-3-methylbutanoic acid directly influence its physical and chemical properties through specific molecular interactions and conformational preferences [11] [22] [37]. The presence of the benzamide group introduces aromatic character and hydrogen bonding capability, significantly affecting solubility and intermolecular interactions [11] [22].
The compound exhibits limited solubility in water but demonstrates good solubility in organic solvents such as methanol, where it appears almost transparent [11] [20]. This solubility profile reflects the balance between the hydrophobic aromatic benzamide group and the hydrophilic carboxylic acid functionality [22] [28].
Thermal properties include a predicted boiling point of 451.8°C at 760 millimeters of mercury and a density of approximately 1.157 grams per cubic centimeter [11] [35]. The melting point of the racemic form has been reported as 132°C, providing insight into the crystalline behavior of related compounds [11] [35].
The compound's predicted logarithmic partition coefficient value of 1.536 indicates moderate lipophilicity, suggesting potential for membrane permeation while maintaining aqueous compatibility [11]. The predicted acid dissociation constant of 3.79 reflects the carboxylic acid functionality and influences the compound's ionization behavior at physiological conditions [11].
Conformational studies of related benzoyl amino acid derivatives have revealed that the benzamide group can exist in both cis and trans conformations around the amide bond [30] [37]. The steric environment created by the isopropyl side chain influences these conformational preferences and affects the overall molecular geometry [30] [37].
The hydrogen bonding capacity of the compound, arising from both the amide and carboxylic acid functionalities, plays a crucial role in determining crystal packing arrangements and intermolecular recognition events [41]. These interactions contribute to the compound's stability and influence its behavior in various chemical environments [41].
(S)-2-Benzamido-3-methylbutanoic acid belongs to a family of benzoyl-protected amino acid derivatives that share common structural features while exhibiting distinct properties based on their side chain variations [32] [36] . The racemic form, N-benzoyl-DL-valine, possesses identical molecular formula and weight but differs in stereochemical composition [11] [24] .
Comparison with N-benzoyl-L-leucine reveals the impact of side chain extension, as leucine derivatives contain an additional methylene group (C₁₃H₁₇NO₃, 235.28 g/mol) compared to the valine derivative [36] . Similarly, N-benzoyl-L-isoleucine maintains the same molecular formula as the leucine derivative but exhibits different branching patterns in the side chain [36] .
The simplest member of this series, N-benzoyl-L-alanine (C₁₀H₁₁NO₃, 193.20 g/mol), demonstrates how side chain truncation affects molecular properties while preserving the essential benzamide functionality [32] [36]. These structural comparisons highlight the modular nature of benzoyl amino acid derivatives [32] [36].
Structural comparison with N-acetyl-L-valine (C₇H₁₃NO₃, 159.18 g/mol) illustrates the impact of protecting group selection on molecular properties [36]. The replacement of the benzoyl group with an acetyl group significantly reduces molecular weight and aromatic character while maintaining the basic structural framework [36].
Studies of N-substituted valine derivatives have demonstrated that aromatic protecting groups like benzoyl provide enhanced stability and distinctive spectroscopic properties compared to aliphatic alternatives [29] [36]. The aromatic system contributes to ultraviolet absorption characteristics and influences conformational preferences [37].
Comparison with 2-hydroxy-3-methylbutanoic acid (C₅H₁₀O₃, 118.13 g/mol) reveals the structural consequences of replacing the benzamide group with a hydroxyl functionality [22] [28]. This substitution dramatically reduces molecular complexity while maintaining the basic carbon skeleton and carboxylic acid group [22] [28].
The hydroxyl analog exhibits different hydrogen bonding patterns and significantly altered physical properties, including enhanced water solubility and reduced molecular stability [22] [28]. These differences underscore the importance of the benzamide protecting group in determining overall molecular behavior [22] [28].
Compound | Formula | MW (g/mol) | Side Chain | Key Structural Features |
---|---|---|---|---|
(S)-2-Benzamido-3-methylbutanoic acid | C₁₂H₁₅NO₃ | 221.25 [1] | Isopropyl | S-configuration, benzamide protection |
N-Benzoyl-DL-valine | C₁₂H₁₅NO₃ | 221.25 [11] | Isopropyl | Racemic mixture |
N-Benzoyl-L-leucine | C₁₃H₁₇NO₃ | 235.28 [36] | Isobutyl | Extended chain |
N-Benzoyl-L-alanine | C₁₀H₁₁NO₃ | 193.20 [32] | Methyl | Minimal side chain |
N-Acetyl-L-valine | C₇H₁₃NO₃ | 159.18 [36] | Isopropyl | Acetyl protection |
2-Hydroxy-3-methylbutanoic acid | C₅H₁₀O₃ | 118.13 [28] | Isopropyl | Hydroxyl substitution |